molecular formula C17H12N4OS3 B2970607 N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine CAS No. 862973-93-1

N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine

Cat. No.: B2970607
CAS No.: 862973-93-1
M. Wt: 384.49
InChI Key: BFOXBUWQUHWERX-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at position 4. An aminophenyl group is linked via a sulfamoyl bridge to a second phenyl ring bearing an acetamide substituent.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS3/c1-8-18-9-6-7-10-15(14(9)23-8)25-16(19-10)21-17-20-13-11(22-2)4-3-5-12(13)24-17/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOXBUWQUHWERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(C=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring through the cyclization of o-aminothiophenol with methoxy-substituted aromatic aldehydes. Subsequent steps involve the introduction of the dithia-diazatricyclo structure through a series of condensation and cyclization reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzothiazole ring can be reduced to form dihydro derivatives.

    Substitution: The hydrogen atoms on the benzothiazole ring can be substituted with various functional groups using reagents like halogens or alkylating agents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The dithia-diazatricyclo structure may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Molecular Formula Key Substituents Molecular Weight (Da) Synthetic Yield Key Spectral Data
Target Compound Not explicitly provided* Pyridazine, 3,5-dimethylpyrazole, sulfamoyl, acetamide ~484 (estimated) N/A N/A
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) C21H25ClN6O3S Pyridine, butyl-dimethylpyrazole, chlorophenyl carbamoyl, sulfonamide 477.0 76% IR: 1726 cm⁻¹ (C=O); 1H-NMR (DMSO-d6): δ 9.27 (s, NH)
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(4-fluorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C24H16FN7O2S Pyrazole, cyano, fluorophenyl, triazole, furyl, sulfanyl acetamide 485.5 N/A ChemSpider ID: 2094909
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide C23H24ClN7O3 Pyridazine, pyrrolidinyl-oxy pyridine, cyclopropyl acetamide 488.9 N/A MS (ESI): [M+H]+ = 445.2

*Molecular weight estimated based on structural formula.

Functional Group and Substituent Analysis

Core Heterocycles :

  • The target compound uses a pyridazine core, whereas compound 27 employs pyridine. Pyridazine’s electron-deficient nature may enhance binding to polar enzyme active sites compared to pyridine.
  • Compound P-0042 shares a pyridazine core but includes a 5-chloro-6-oxo modification, which could influence redox properties.

Sulfonamide/Sulfamoyl Groups: The target’s sulfamoyl (-SO2NH-) bridge differs from compound 27’s sulfonamide (-SO2NH2) and carbamoyl (-NHC(O)-) groups.

Acetamide Modifications :

  • The target’s acetamide is directly attached to a phenyl ring, while compound P-0042 links acetamide to a cyclopropyl group. Cyclopropyl’s steric effects might reduce metabolic degradation compared to the target’s linear chain.

Aromatic Substituents :

  • Compound 27 includes a 4-chlorophenyl group, which increases hydrophobicity and may enhance blood-brain barrier penetration. The target lacks such halogenated substituents, suggesting lower lipophilicity.

Spectral Data Insights

  • The IR spectrum of compound 27 confirmed carbonyl (1726 cm⁻¹) and sulfonamide (1164 cm⁻¹) stretches. The target’s acetamide carbonyl would likely appear near 1700 cm⁻¹, with sulfamoyl S=O stretches around 1350–1150 cm⁻¹.
  • Compound P-0042’s ESI-MS ([M+H]+ = 445.2) suggests stability under ionization conditions, a trait shared with sulfonamide/sulfamoyl-containing analogs.

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine is a complex organic compound belonging to the benzothiazole family. This compound has garnered attention for its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.

Structural Overview

The compound's structure features a benzothiazole moiety substituted with a methoxy group and a complex tricyclic framework that contributes to its biological activity. The presence of sulfur and nitrogen atoms in the structure enhances its potential for various interactions with biological targets.

Antimicrobial Activity

Benzothiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl exhibit significant bactericidal effects against various strains of bacteria and fungi. For instance, modifications at the 4-position of the benzothiazole ring can enhance antibacterial activity due to increased electron density and better interaction with microbial enzymes .

Anticancer Properties

Benzothiazole derivatives have shown promise in cancer treatment. The structural modifications in compounds like N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl can lead to enhanced cytotoxicity against cancer cell lines. Studies have reported that such compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF715Apoptosis induction
Compound BHeLa20Cell cycle arrest
N-(4-methoxy...)A54925ROS generation

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Antitubercular Activity

Recent studies have highlighted the effectiveness of benzothiazole-based compounds against Mycobacterium tuberculosis. The compound has shown moderate to strong inhibitory effects on the growth of M. tuberculosis in vitro, suggesting its potential as a lead compound for developing new antitubercular agents .

Case Studies

  • Study on Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various benzothiazole derivatives, N-(4-methoxy...) demonstrated significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested .
  • Anticancer Evaluation : A comparative study involving several benzothiazole derivatives found that those with methoxy substitutions exhibited enhanced cytotoxicity against breast cancer cell lines (MCF7) compared to their unsubstituted counterparts .

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